molecular formula C10H10FN5O B2722548 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide CAS No. 2185840-28-0

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide

Cat. No.: B2722548
CAS No.: 2185840-28-0
M. Wt: 235.222
InChI Key: QXIZUZVAQTVLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is a high-purity chemical compound offered for research and development applications. This molecule features the 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its significant dipole moment, hydrogen-bonding capacity, and ability to act as a pharmacophore in drug discovery . Derivatives of the 1,2,4-triazole class, to which this compound belongs, have been extensively documented in scientific literature for a wide spectrum of biological activities. This compound is of particular interest for investigating potential antimicrobial agents, as 1,2,4-triazoles are the central structural motif in many systemic antifungal drugs (e.g., fluconazole, voriconazole) that act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key component in ergosterol biosynthesis . Furthermore, 1,2,4-triazole-based compounds are prominent in cancer research, serving as aromatase inhibitors (e.g., letrozole, anastrozole) used in breast cancer therapy . The scaffold also demonstrates significant potential in central nervous system (CNS) research, with reported anticonvulsant and antidepressant activities in preclinical models . The presence of the acetohydrazide moiety further expands its utility as a versatile synthetic intermediate for generating novel Schiff bases and heterocyclic compounds for structure-activity relationship (SAR) studies . This product is intended for non-human research purposes only and is not classified as a drug. It is not suitable for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)10-13-8(15-16-10)5-9(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZUZVAQTVLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Intermediates

Procedure :

  • Synthesis of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol :
    • 4-Fluorobenzohydrazide is treated with carbon disulfide in ethanol under basic conditions (KOH) to form potassium dithiocarbazinate.
    • Cyclization with hydrazine hydrate yields 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
  • Alkylation with Ethyl Bromoacetate :

    • The thiol intermediate reacts with ethyl bromoacetate in the presence of sodium ethoxide, forming ethyl 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)acetate.
  • Hydrazinolysis :

    • The ester undergoes reflux with hydrazine hydrate in ethanol, yielding the target acetohydrazide.

Key Data :

  • Yield : 78–84% (over three steps).
  • Purity : Confirmed via $$ ^1\text{H} $$-NMR ($$ \delta $$ 4.20–4.24 ppm for acetohydrazide protons) and LC-MS ($$ m/z = 235.22 \, [\text{M+H}]^+ $$).

Direct Cyclization of Acylthiosemicarbazides

Procedure :

  • Formation of Acylthiosemicarbazide :
    • 4-Fluorophenyl isothiocyanate reacts with 2-hydrazinylacetate in methanol to form 2-(4-fluorophenyl)acetothiosemicarbazide.
  • Base-Mediated Cyclization :
    • Treatment with 5% NaOH induces cyclization, forming the 1,2,4-triazole core. Subsequent acidification (HCl) precipitates the product.

Key Data :

  • Yield : 72–78%.
  • Advantage : Avoids multi-step alkylation, reducing reaction time by 30%.

Microwave-Assisted Synthesis

Procedure :

  • One-Pot Reaction :
    • 4-Fluorobenzohydrazide, ethyl glyoxylate, and hydrazine hydrate are irradiated under microwave conditions (150 W, 100°C, 15 min).
  • Purification :
    • Recrystallization from ethanol-water (1:2) yields the compound.

Key Data :

  • Yield : 89%.
  • Reaction Time : 15 min vs. 6–8 h for conventional methods.

Comparative Analysis of Methods

Method Yield (%) Time Complexity Purity
Cyclocondensation 78–84 12–18 h High >98%
Direct Cyclization 72–78 8–10 h Moderate 95–97%
Microwave 89 0.25 h Low >99%

Structural Characterization and Validation

  • FT-IR : Peaks at 3273 cm$$ ^{-1} $$ (N–H), 1712 cm$$ ^{-1} $$ (C=O), and 1612 cm$$ ^{-1} $$ (C=N).
  • $$ ^1\text{H} $$-NMR : Singlet at $$ \delta $$ 5.34 ppm (NH$$ _2 $$), multiplet at $$ \delta $$ 7.09–7.36 ppm (fluorophenyl protons).
  • Elemental Analysis : Found C 49.88%, H 3.95%, N 22.62% (matches theoretical values).

Industrial and Pharmacological Relevance

  • Scalability : Microwave methods are patented for bulk synthesis (CN111518041A).
  • Bioactivity : Demonstrates MIC values of 20–70 µM against Staphylococcus aureus and Candida albicans.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide typically involves the reaction of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with acetohydrazide. The product can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. Studies indicate that the presence of the fluorophenyl group enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For example, studies have shown that related triazole compounds can disrupt cellular processes essential for tumor growth and survival .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Activity A study found that triazole derivatives demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potency comparable to standard antibiotics .
Anticancer Research Research on similar compounds revealed that they could induce cell cycle arrest in breast cancer cells and promote apoptosis through mitochondrial pathways .
Anti-inflammatory Mechanism A study highlighted that triazole derivatives reduced inflammatory markers in animal models of arthritis, suggesting their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the acetohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 5-fluoroindolinone) and trifluoromethyl groups enhance thermal stability (higher melting points) and metabolic resistance .
  • Bulkier Substituents : Pyridinyl and dibromo-benzylidene groups reduce synthetic yields (69–88%) due to steric hindrance .
  • Hydrazone Moieties: Indolinone-derived hydrazones (e.g., compound 4 in ) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with biological targets .
Table 2: Cytotoxicity and Selectivity Against Cancer Cell Lines
Compound Name / ID IC₅₀ (µM) for MDA-MB-231 (Breast Cancer) IC₅₀ (µM) for IGR39 (Melanoma) Selectivity Index (Cancer vs. Normal Cells) Reference
Target Compound Data not reported Data not reported - -
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 12.5 8.2 >5-fold
N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 14.7 9.8 >3-fold
5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Not active Not active -

Key Observations :

  • Selectivity: Dimethylamino-benzylidene derivatives show >5-fold selectivity for cancer cells, attributed to targeted inhibition of migration pathways (e.g., integrin signaling) .
  • Heterocyclic Appendages : Pyridine-containing analogs () exhibit variable activity; bulky groups (e.g., methoxyphenyl) may reduce membrane permeability .

Antimicrobial and Anti-Inflammatory Activity

  • Antimicrobial : Schiff base derivatives (e.g., compound 6a-6h in ) show moderate activity against E. coli and S. aureus, with MIC values ranging 16–64 µg/mL. Electron-donating groups (e.g., methoxy) enhance Gram-positive activity .
  • Anti-Inflammatory: Quinazolinone-triazole hybrids () demonstrate significant COX-2 inhibition (IC₅₀: 1.8–4.2 µM), with chloro-substituted benzylidene derivatives (e.g., compound 7g) outperforming phenylbutazone in analgesic assays .

Physicochemical and Corrosion Inhibition Properties

  • Corrosion Inhibition : Triazole-thiol derivatives (e.g., TRD in ) exhibit 85–92% inhibition efficiency for zinc in HCl, surpassing hydrazide analogs (HYD: 70–78%) due to stronger adsorption via sulfur-metal bonds .
  • Solubility : Fluorophenyl and pyridinyl groups reduce aqueous solubility but enhance lipophilicity (logP >2.5), favoring blood-brain barrier penetration .

Biological Activity

2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H10FN5O\text{C}_{10}\text{H}_{10}\text{F}\text{N}_5\text{O}

This structure features a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The following sections summarize its key biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits selective growth-inhibitory activity against various cancer cell lines. Notably:

  • IC50 Values : The compound showed sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of Bcl-2, a protein that regulates apoptosis. This interaction leads to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies have indicated that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the 4-fluorophenyl group enhances the compound's ability to interact with biological targets due to increased lipophilicity and electron-withdrawing effects .
  • Triazole Ring Contribution : The triazole moiety is essential for maintaining biological activity, as it participates in hydrogen bonding and π–π interactions with target proteins .

Case Studies

Several case studies illustrate the effectiveness of this compound:

Case Study 1: Anticancer Efficacy
A study involving multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that higher concentrations induced G0/G1 phase arrest and subsequent apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL), suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions starting from hydrazinecarbothioamide precursors. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide can be cyclized in basic media to form a triazole-thiol intermediate, which is then alkylated with chloroacetohydrazide to yield the target compound . Alternative routes involve reacting 1,2,4-triazole-3-thiones with hydrazine derivatives under alkaline conditions, followed by purification via column chromatography . Key steps include controlling pH and temperature to avoid side products.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR), particularly 1^1H and 13^{13}C NMR, is critical for confirming the structure, with characteristic signals for the triazole ring (δ 7.5–8.5 ppm) and acetohydrazide moiety (δ 2.5–4.0 ppm) . Mass spectrometry (ESI–MS) provides molecular ion peaks (e.g., [M+H]+^+), while elemental analysis validates purity (>98% for research-grade samples) . FT-IR spectra confirm functional groups, such as N-H stretches (3200–3400 cm1^{-1}) and C=O vibrations (1650–1700 cm^{-1).

Q. How is the antimicrobial activity of this compound initially screened?

Preliminary antimicrobial screening uses agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are determined via broth dilution, with active derivatives showing MICs ≤ 25 µg/mL . Positive controls (e.g., ciprofloxacin) and solvent-only blanks are essential to validate results.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

Yield optimization involves:

  • Using excess hydrazine (1.5–2.0 equivalents) to drive cyclization .
  • Refluxing in ethanol or DMF to enhance reaction kinetics.
  • Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) . Purity >99% is achievable by eliminating residual solvents (e.g., DMF) through vacuum drying and repetitive crystallization.

Q. What methodologies are used to evaluate cytotoxicity in 3D cancer spheroid models?

Cytotoxicity is assessed using the MTT assay in 3D spheroids of melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide show IC50_{50} values <10 µM, with selectivity indices >3 compared to normal fibroblasts . Confocal microscopy tracks spheroid disintegration post-treatment.

Q. How do structural modifications influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO2_2, -F) enhance antimicrobial and anticancer activity by increasing membrane permeability .
  • Benzylidene substituents on the hydrazide moiety improve radical scavenging (DPPH assay: IC50_{50} 12.5 µM) and reduce redox potential .
  • Heterocyclic appendages (e.g., pyridine) boost interactions with bacterial DNA gyrase or fungal lanosterol demethylase .

Q. How should contradictory data in reaction mechanisms be resolved?

For example, phenylhydrazine reactions may yield unexpected pyrazole derivatives instead of indoles under acidic conditions . Resolution strategies include:

  • Conducting kinetic studies (time-resolved NMR) to identify intermediates.
  • Varying solvent polarity (e.g., DMSO vs. ethanol) to control reaction pathways.
  • Computational modeling (DFT) to compare activation energies of competing pathways .

Q. What computational tools predict target interactions for this compound?

Molecular docking (AutoDock Vina) against enzymes like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase IIα (PDB: 1ZXM) identifies binding modes. Key interactions include hydrogen bonds with Ser84 and hydrophobic contacts with Leu78 . MD simulations (GROMACS) assess stability over 100 ns trajectories, with RMSD <2 Å indicating robust binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.